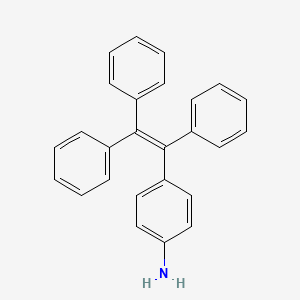

4-(Triphenylethenyl)aniline

Overview

Description

4-(Triphenylethenyl)aniline is a compound that is structurally related to aniline derivatives, which are known for their applications in various fields such as materials science and organic electronics. While the provided papers do not directly discuss 4-(Triphenylethenyl)aniline, they do provide insights into similar compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related aniline derivatives often involves multi-step organic reactions. For instance, the synthesis of a triphenylamine derivative was achieved through a Vilsmeier reaction followed by a Wittig reaction, yielding a product with high purity as confirmed by HPLC, UV, IR, MS, and elemental analysis . This suggests that the synthesis of 4-(Triphenylethenyl)aniline could also involve similar steps, ensuring a high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their electronic and optical properties. For example, the introduction of methoxylphenyl groups to an anthraquinone core was found to significantly affect the electronic properties, as evidenced by electrochemical characterization and theoretical calculations . This implies that the molecular structure of 4-(Triphenylethenyl)aniline would play a key role in its electronic properties, potentially making it suitable for applications in organic electronics.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions, including self-assembly and copolymerization. The self-assembly of an aniline derivative into nanoparticles was demonstrated using podophyllotoxin and aloin as building blocks . Additionally, copolymerization studies of aniline with diphenylamine-4-sulphonic acid revealed the formation of intermediate species, indicating the reactivity of aniline derivatives in polymer formation . These findings suggest that 4-(Triphenylethenyl)aniline could also engage in similar reactions, leading to the formation of novel materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the nonlinear optical properties of aniline-substituted anthraquinones were found to be enhanced by the addition of triphenylamine units, which increased the nonlinear absorption coefficient and two-photon absorption cross-section . The electrochemical synthesis of a novel polymer based on an aniline derivative in aqueous solution demonstrated its potential application as a counter electrode in dye-sensitized solar cells, outperforming traditional Pt electrodes . These studies indicate that 4-(Triphenylethenyl)aniline could exhibit unique physical and chemical properties that may be exploited in advanced material applications.

Scientific Research Applications

Organic Semiconductor Phenyl-Oligothiophene Derivatives

4-(Triphenylethenyl)aniline, as a derivative, finds applications in organic semiconductor materials. For instance, in the study by Niu et al. (2013), novel phenyl-oligothiophene derivatives containing acetylenic spacers, including a derivative of 4-(Triphenylethenyl)aniline, were synthesized and exhibited good thermal stability and photovoltaic potential. These derivatives are candidates for organic thin film materials and photovoltaic devices due to their excellent fluorescence properties and strong intermolecular interaction in an optoelectric field (Niu et al., 2013).

Electrochromic Polyurethanes

In another study, novel aromatic polyurethanes containing triphenylamine derivatives were synthesized (Ji et al., 2016). These compounds, incorporating a structure similar to 4-(Triphenylethenyl)aniline, showed stable and reversible electrochromic properties, making them potential candidates for smart window and memory devices (Ji et al., 2016).

Electrochemical Synthesis for Solar Cells

Shahhosseini et al. (2016) explored a monomer structurally related to 4-(Triphenylethenyl)aniline for electrochemical synthesis in aqueous solutions. The resulting polymer showed high conductivity and was efficiently used as a counter electrode in dye-sensitized solar cells, demonstrating an increased energy conversion efficiency compared to traditional electrodes (Shahhosseini et al., 2016).

Melamine-Based Dendrimers

In the field of dendrimers, Morar et al. (2018) reported the synthesis and structure of novel G-2 melamine-based dendrimers incorporating a derivative of 4-(Triphenylethenyl)aniline. These dendrimers showed potential for self-assembly into nano-aggregates, indicating applications in the field of nanotechnology and material science (Morar et al., 2018).

Optoelectronic Applications

Li et al. (2017) studied novel donor–acceptor systems including a derivative of 4-(Triphenylethenyl)aniline. These systems, when electropolymerized, formed stable conducting polymers with excellent optical contrasts and fast switching speeds, suitable for electrochromic applications in the near-infrared region (Li et al., 2017).

Safety and Hazards

The safety data sheet for aniline, a similar compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is advised to handle it with care, using personal protective equipment as required .

Mechanism of Action

Target of Action

4-(Triphenylethenyl)aniline, also known as 4-(1,2,2-Triphenylvinyl)aniline, is an organic compound with a structure that includes an aniline moiety . Aniline, or phenylamine, is a prototypical aromatic amine . The primary target of aniline and its derivatives is typically the nitrogen atom, which can act as a base due to the lone pair of electrons .

Mode of Action

The mode of action of 4-(Triphenylethenyl)aniline is primarily through its interaction with other molecules via the nitrogen atom. The lone pair of electrons on the nitrogen atom can form a new bond with a hydrogen atom, leading to various reactions . The presence of the benzene ring allows for resonance stabilization, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Aniline and its derivatives are known to participate in various reactions, including electrophilic aromatic substitutions . In general, the pathways that break down larger molecules into smaller ones (catabolism) and synthesize larger biomolecules from smaller ones (anabolism) could potentially be affected .

Pharmacokinetics

The basicity of the nitrogen atom in aniline and its derivatives can influence their absorption, distribution, metabolism, and excretion (adme) properties . The nitrogen’s basicity can affect how readily the compound forms bonds with other molecules, which in turn can impact its bioavailability.

Result of Action

The result of the action of 4-(Triphenylethenyl)aniline depends on the specific reaction it participates in. For example, in electrophilic aromatic substitutions, the compound can undergo reactions such as bromination, yielding tribrominated products .

Action Environment

The action, efficacy, and stability of 4-(Triphenylethenyl)aniline can be influenced by various environmental factors. For instance, the compound reacts vigorously with oxidizing materials, acids, and alkalis . Additionally, the presence of other molecules in the environment can affect the compound’s reactivity. For example, the presence of a strong acid can lead to protonation of the nitrogen atom .

properties

IUPAC Name |

4-(1,2,2-triphenylethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNQRPKNQRXHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580163 | |

| Record name | 4-(Triphenylethenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Triphenylethenyl)aniline | |

CAS RN |

919789-80-3 | |

| Record name | 4-(Triphenylethenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

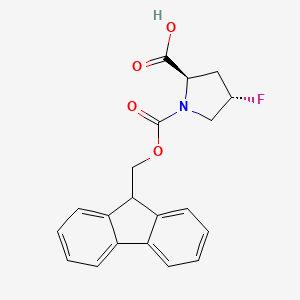

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)

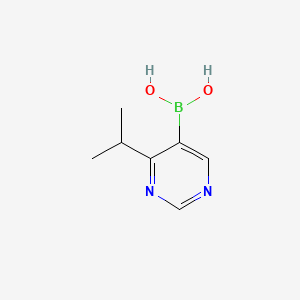

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

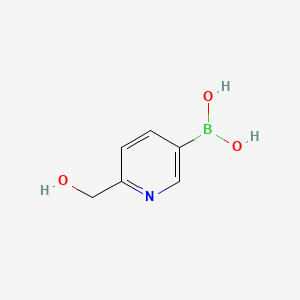

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)